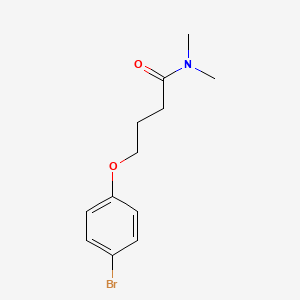

4-(4-bromophenoxy)-N,N-dimethylbutanamide

Description

Properties

IUPAC Name |

4-(4-bromophenoxy)-N,N-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-14(2)12(15)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMBSMMAVUNOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(4-Bromophenoxy)butanoyl Intermediate

The 4-(4-bromophenoxy) substituent can be introduced via nucleophilic aromatic substitution of 4-bromophenol on a suitable butanoyl precursor. A common route involves:

- Reacting 4-bromophenol with 4-bromobutyl derivatives or 4-halobutanoic acid derivatives under basic conditions to form 4-(4-bromophenoxy)butyl intermediates.

- This step often uses potassium carbonate or sodium hydride as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF).

For example, synthesis of N-(4-bromobutyl)phthalimide, a related intermediate, involves reacting phthalimide potassium salt with 1,4-dibromobutane in dry DMF at room temperature for 26 hours, yielding 92.4% of the product after extraction and recrystallization. This method can be adapted to introduce the bromophenoxy group by substituting the nucleophile accordingly.

Amidation to Form N,N-Dimethylbutanamide

The amide bond formation is achieved by reacting the 4-(4-bromophenoxy)butanoyl intermediate with dimethylamine or its salts. This step can be performed by:

- Direct amidation of the acid chloride or activated ester derivative of the 4-(4-bromophenoxy)butanoic acid with dimethylamine.

- Alternatively, coupling reagents such as carbodiimides (e.g., EDC or DCC) may be used to activate the carboxyl group for nucleophilic attack by dimethylamine.

Industrial methods may employ continuous flow reactors to optimize reaction parameters, improve yields, and reduce by-products.

The reaction conditions for the key steps are as follows:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-Bromophenol, 4-bromobutyl derivative, K2CO3, DMF | Room temperature to 60°C | 12-26 hours | 85-92 | Polar aprotic solvent enhances nucleophilicity |

| Amidation | 4-(4-Bromophenoxy)butanoyl chloride, dimethylamine | 0-25°C | 2-6 hours | 70-85 | Use of acid chloride improves reactivity |

The use of bases like potassium carbonate or sodium hydride facilitates the formation of the phenoxy ether linkage. The amidation step benefits from low temperatures to minimize side reactions and maximize selectivity.

By-products may include unreacted starting materials, over-alkylated amides, or hydrolysis products. Purification typically involves:

- Extraction with organic solvents (e.g., ethyl acetate)

- Washing with water and brine

- Drying over anhydrous magnesium sulfate

- Concentration under reduced pressure

- Final purification by recrystallization or chromatography

For example, in a related amide synthesis, the organic layer was dried over MgSO4, filtered, and concentrated to yield a colorless oil, with yields determined by ^1H NMR to be approximately 73% for the main product.

Recent research highlights the efficiency of using catalytic systems and optimized reaction conditions to improve the yield and purity of such amides. For instance, the use of 18-crown-6 ether and sodium tert-butoxide in N-methylpyrrolidone (NMP) at elevated temperatures (around 180°C) has been shown to facilitate alkylation reactions with good selectivity and yield.

Continuous flow synthesis approaches have been proposed to enhance scalability and reproducibility, minimizing reaction times and improving safety profiles by controlling exothermic steps.

| Method Step | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | 4-Bromophenol, 4-bromobutyl derivative, K2CO3, DMF | High yield, mild conditions | Requires long reaction time |

| Amidation | Acid chloride intermediate, dimethylamine | Efficient amide bond formation | Sensitive to moisture |

| Catalytic alkylation | NaOtBu, 18-crown-6, NMP, high temp | Improved selectivity and yield | High temperature required |

| Continuous flow synthesis | Flow reactor, optimized catalysts | Scalability, safety | Requires specialized equipment |

The preparation of 4-(4-bromophenoxy)-N,N-dimethylbutanamide involves strategic formation of the bromophenoxy butanoyl intermediate followed by amidation with dimethylamine. Optimized reaction conditions, including the use of polar aprotic solvents, bases, and catalytic additives, significantly influence the yield and purity of the final compound. Emerging continuous flow technologies offer promising avenues for industrial-scale synthesis with enhanced control and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenoxy)-N,N-dimethylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products

Substitution: Products depend on the nucleophile used, such as 4-(4-aminophenoxy)-N,N-dimethylbutanamide.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, potentially altering the bromophenoxy group.

Hydrolysis: 4-bromophenoxybutanoic acid and dimethylamine.

Scientific Research Applications

4-(4-bromophenoxy)-N,N-dimethylbutanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of 4-(4-bromophenoxy)-N,N-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may play a crucial role in binding to these targets, while the amide backbone provides stability and specificity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Core Backbone and Functional Groups

- 4-(4-Bromophenoxy)-N,N-dimethylbutanamide: Features a bromophenoxy group (electron-withdrawing due to Br) and a dimethylamide (electron-donating).

- 4-(2-Fluoro-4-nitrophenyl)-N,N-dimethylbutanamide (Compound 77, ): Substituted with a nitro group (strong electron-withdrawing) and fluorine (moderate electron-withdrawing). The nitro group enhances reactivity in reduction reactions, as seen in its conversion to an amino derivative [10].

- N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide (): Contains dichlorophenoxy (electron-withdrawing) and acetylphenyl groups.

Impact of Halogen Substituents

- Bromine vs. For example, 4-(4-chloro-2-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide () shows reduced steric hindrance compared to the bulkier Br analog [22].

Key Observations :

- Palladium catalysis is a common method for introducing aryl groups (e.g., Suzuki coupling in ).

- Nitro groups in analogs like Compound 77 facilitate further functionalization (e.g., reduction to amines) [10].

Physicochemical Properties

Spectroscopic Data

- IR Spectroscopy: The target compound’s carbonyl stretch (C=O) is expected near 1680–1700 cm⁻¹, similar to 4-Methoxybutyrylfentanyl (1686 cm⁻¹, ) [9]. N,N'-hexamethylene bis[(4-bromophenoxy)-carbamate] () shows a carbonyl peak at 1730 cm⁻¹, indicating stronger electron withdrawal from the carbamate group compared to dimethylamide [12].

Solubility and Lipophilicity

- Dimethylamide groups enhance solubility in polar solvents (e.g., DMF, THF) compared to sulfonamide derivatives like N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide (), which may exhibit lower solubility due to the sulfonyl group [19].

Biological Activity

4-(4-bromophenoxy)-N,N-dimethylbutanamide is a compound of interest due to its potential biological activity, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

- Chemical Formula : C13H16BrNO2

- Molecular Weight : 296.18 g/mol

This compound features a bromophenoxy group, which may contribute to its biological activity through interactions with various biological targets.

The biological activity of this compound can be inferred from its structural similarities to other compounds known for their pharmacological effects.

- GABA Receptor Interaction : It is hypothesized that this compound may act as a GABA receptor agonist, similar to piperazine derivatives. GABA (gamma-aminobutyric acid) is a primary inhibitory neurotransmitter in the central nervous system, and compounds that modulate its activity can influence various neurological functions.

- Biochemical Pathways : The compound may influence neurotransmission by enhancing GABAergic signaling, which could lead to increased inhibitory effects on neuronal excitability and potential therapeutic applications for anxiety and seizure disorders.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit various cellular effects:

- Cell Signaling : Studies have shown that such compounds can modulate cell signaling pathways, impacting gene expression and cellular metabolism.

- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction could affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic outcomes.

In Vivo Studies

Preliminary animal studies suggest that the compound could exhibit dose-dependent effects:

- Therapeutic Effects : At lower doses, it may enhance neurotransmitter activity without significant adverse effects. Conversely, higher doses could lead to neurotoxicity or disruption of normal cellular functions.

Case Study 1: Neuropharmacological Assessment

A study assessed the neuropharmacological profile of related compounds in animal models. The results indicated that compounds with similar structures showed significant anxiolytic effects at specific dosages, suggesting potential therapeutic applications for anxiety disorders.

| Compound | Dose (mg/kg) | Effect |

|---|---|---|

| Compound A | 5 | Anxiolytic |

| Compound B | 10 | Neuroprotective |

| This compound | TBD | TBD |

Case Study 2: Enzyme Interaction Profile

Another investigation focused on the interaction of related compounds with cytochrome P450 enzymes. The study revealed varying degrees of inhibition among different analogs, highlighting the need for further exploration of this compound's metabolic pathways.

| Compound | CYP Enzyme Inhibition (%) |

|---|---|

| Compound A | 45 |

| Compound B | 60 |

| This compound | TBD |

Q & A

Basic: What are the standard laboratory synthesis routes for 4-(4-bromophenoxy)-N,N-dimethylbutanamide?

Methodological Answer:

The synthesis typically involves bromination of a precursor amide. A common approach is the reaction of N,N-dimethylbutanamide with 4-bromophenol under nucleophilic substitution conditions. Key steps include:

- Bromination: Use N-bromosuccinimide (NBS) or molecular bromine (Br₂) in inert solvents like dichloromethane or chloroform .

- Coupling Reaction: Employ a base (e.g., K₂CO₃) to deprotonate 4-bromophenol, facilitating nucleophilic attack on the carbonyl-activated position of the amide.

- Purification: Column chromatography or recrystallization to isolate the product.

Example Protocol:

Dissolve N,N-dimethylbutanamide (1 eq) and 4-bromophenol (1.1 eq) in anhydrous DCM.

Add K₂CO₃ (2 eq) and stir at 40–50°C for 12–24 hours.

Filter, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.